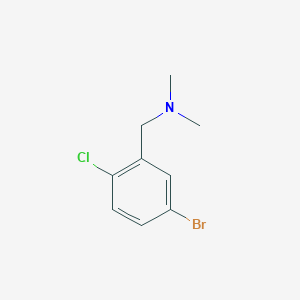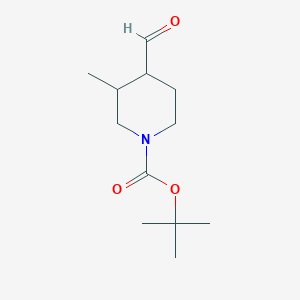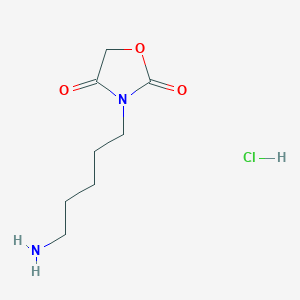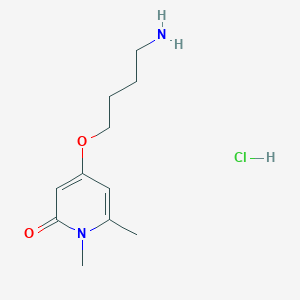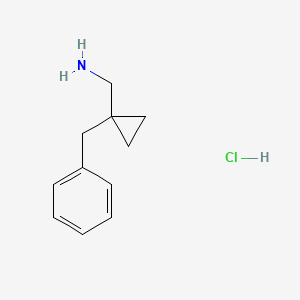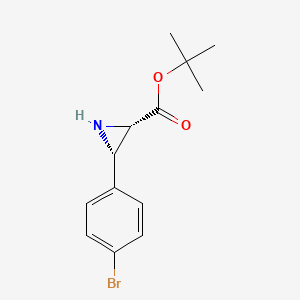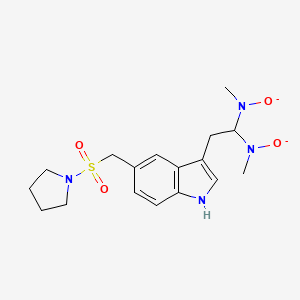
Almotriptan N-Oxide
Overview
Description
Almotriptan is a triptan medication discovered and developed by Almirall for the treatment of heavy migraine headache . It was patented in 1992 and approved for medical use in 2000 . It is prescribed to treat the acute headache phase of migraine attacks with or without aura .
Synthesis Analysis
The synthesis of Almotriptan involves the use of NiCl2, anhydrous tetrahydrofuran, and phosphine ligand . The reaction is stirred at room temperature for 1 hour .
Molecular Structure Analysis
The crystal structures of almotriptan and almotriptan malate have been determined to gain further insight into the structure-activity relationships of triptans . The two structures differ in the orientation of their sulfonylpyrrolidine side chains .
Chemical Reactions Analysis
Almotriptan is metabolized at the dimethylaminoethyl group by N-demethylation, a reaction that is carried out by five different cytochrome P450s .
Scientific Research Applications
Electrochemical Sensor Development
Almotriptan, an antimigraine drug, has shown notable electrochemical behavior when tested with multiwalled carbon nanotube (MWCNT) film modified glassy carbon electrodes. This has been leveraged to create an innovative, sensitive electrochemical sensor for determining almotriptan in pharmaceutical samples, offering a significant advancement in drug analysis technology (Narayan et al., 2013).
Pharmacokinetics and Metabolism Studies
Extensive research has been conducted on the pharmacokinetics and metabolism of almotriptan across various animal models. The studies focus on absorption rates, bioavailability, elimination pathways, and identification of primary metabolites, providing crucial data for understanding how almotriptan is processed in the body (Aubets et al., 2006), (Salvà et al., 2003).
Animal Model Efficacy Studies
Almotriptan has been tested in various animal models to evaluate its efficacy as an antimigraine agent. These studies assess its selective vasoconstriction properties and its impact on neurogenically evoked plasma protein extravasation, offering insights into its mechanism of action and potential efficacy in humans (Gras et al., 2000).
Clinical Trials on Migraine Treatment
Several randomized, double-blind, placebo-controlled clinical trials have assessed the efficacy and safety of almotriptan in treating migraine pain. These studies provide comprehensive data on response rates, safety profiles, and comparative analyses with other treatments, enhancing our understanding of its role in migraine management (Dowson et al., 2002).
Novel Drug Delivery Systems
Research has been conducted on developing innovative drug delivery systems for almotriptan, such as solid lipid nanoparticles and in situ gel formulations, aimed at enhancing its efficiency and targeting capabilities. These studies explore alternative routes of administration and potential for improved therapeutic outcomes (Youssef et al., 2018), (Salem et al., 2020).
Mechanism of Action
Target of Action
Almotriptan primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the transmission of signals in the brain. Almotriptan’s interaction with these receptors is key to its therapeutic effect in treating migraines .
Mode of Action
Almotriptan acts as an agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it causes vasoconstriction of cranial blood vessels , which is believed to alleviate the symptoms of migraines . It also stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Biochemical Pathways
The metabolism of Almotriptan involves several biochemical pathways. It is metabolized by 2-hydroxylation of the pyrrolidine group to form a carbinolamine metabolite intermediate, a reaction catalyzed by CYP3A4 and CYP2D6 . This metabolite is further oxidized by aldehyde dehydrogenase to the open ring gamma-aminobutyric acid metabolite . Almotriptan is also metabolized at the dimethylaminoethyl group by N-demethylation , a reaction carried out by five different cytochrome P450s, flavin monooxygenase-3 mediated N-oxidation, and MAO-A catalyzed oxidative deamination to form the indole acetic acid and the indole ethyl alcohol derivatives of almotriptan .
Pharmacokinetics
Almotriptan has a bioavailability of 70% and a protein binding of 35% . It is metabolized in the liver and has an elimination half-life of 3–4 hours . Approximately 40 to 50% of a dose of almotriptan is excreted unchanged in urine; renal clearance is about 75% of total body clearance .
Result of Action
The action of Almotriptan results in the narrowing of blood vessels in the brain , which helps to stop pain signals from being sent to the brain . This leads to the alleviation of symptoms associated with migraines, such as pain, nausea, and photophobia .
Action Environment
The action of Almotriptan can be influenced by various environmental factors. For instance, the presence of other drugs that share a common hepatic metabolic path with Almotriptan can affect its action . Additionally, the efficacy of Almotriptan is maintained over repeated doses for multiple attacks of migraine treated over a long period (up to 1 year) . Dosage reduction is required only in the presence of severe renal or hepatic impairment .
Future Directions
Almotriptan has been used in the acute treatment of migraine with or without aura for over 20 years . More recent clinical results have confirmed its efficacy in women with menstrual migraine, the usefulness of early intervention, long-term benefit in adults, and also its efficacy and safety in adolescents . Overall, Almotriptan can be considered an optimal choice for managing acute migraine resistant to first-line drugs .
properties
IUPAC Name |
1-N,1-N'-dimethyl-1-N,1-N'-dioxido-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethane-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-19(22)17(20(2)23)10-14-11-18-16-6-5-13(9-15(14)16)12-26(24,25)21-7-3-4-8-21/h5-6,9,11,17-18H,3-4,7-8,10,12H2,1-2H3/q-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOZCNKXYVHCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)N(C)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N'-dimethyl-1-N,1-N'-dioxido-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethane-1,1-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



